molecular formula C13H8BrN3O B5553990 2-[5-(3-bromophenyl)-1,2,4-oxadiazol-3-yl]pyridine

2-[5-(3-bromophenyl)-1,2,4-oxadiazol-3-yl]pyridine

Cat. No.: B5553990
M. Wt: 302.13 g/mol
InChI Key: YWSNJWSAQDJCBJ-UHFFFAOYSA-N
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Description

2-[5-(3-Bromophenyl)-1,2,4-oxadiazol-3-yl]pyridine is a heterocyclic compound that features both pyridine and oxadiazole rings The presence of a bromophenyl group adds to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[5-(3-bromophenyl)-1,2,4-oxadiazol-3-yl]pyridine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3-bromobenzohydrazide with pyridine-2-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is usually carried out under reflux conditions to facilitate the formation of the oxadiazole ring.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the oxadiazole ring, potentially opening it to form amine derivatives.

    Substitution: The bromophenyl group allows for various substitution reactions, such as nucleophilic aromatic substitution, where the bromine atom can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products:

    Oxidation: Pyridine N-oxides.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

2-[5-(3-Bromophenyl)-1,2,4-oxadiazol-3-yl]pyridine has been explored for its potential in several scientific research areas:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial agent due to the presence of the oxadiazole ring, which is known for its biological activity.

    Industry: Utilized in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The exact mechanism of action of 2-[5-(3-bromophenyl)-1,2,4-oxadiazol-3-yl]pyridine depends on its application. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of certain pathways. The oxadiazole ring can interact with biological targets through hydrogen bonding and π-π interactions, while the bromophenyl group can enhance binding affinity through halogen bonding.

Comparison with Similar Compounds

    2-[5-(4-Bromophenyl)-1,2,4-oxadiazol-3-yl]pyridine: Similar structure but with the bromine atom in the para position.

    2-[5-(3-Chlorophenyl)-1,2,4-oxadiazol-3-yl]pyridine: Chlorine atom instead of bromine.

    2-[5-(3-Methylphenyl)-1,2,4-oxadiazol-3-yl]pyridine: Methyl group instead of bromine.

Uniqueness: The presence of the bromine atom in the meta position of the phenyl ring in 2-[5-(3-bromophenyl)-1,2,4-oxadiazol-3-yl]pyridine can influence its reactivity and binding properties, making it distinct from its analogs. This unique positioning can affect the compound’s electronic distribution and steric interactions, potentially leading to different biological activities and chemical reactivities.

Properties

IUPAC Name

5-(3-bromophenyl)-3-pyridin-2-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8BrN3O/c14-10-5-3-4-9(8-10)13-16-12(17-18-13)11-6-1-2-7-15-11/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWSNJWSAQDJCBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NOC(=N2)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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